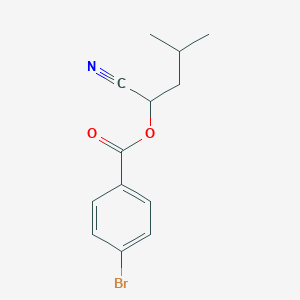

1-Cyano-3-methylbutyl 4-bromobenzoate

Description

1-Cyano-3-methylbutyl 4-bromobenzoate is an organic ester derivative of 4-bromobenzoic acid, where the hydroxyl group of the acid is replaced by a 1-cyano-3-methylbutyloxy group. This ester is of interest in organic synthesis, material science, and pharmaceutical research due to its unique structural features, which may influence solubility, stability, and intermolecular interactions such as hydrogen bonding or dipole-dipole forces .

Properties

Molecular Formula |

C13H14BrNO2 |

|---|---|

Molecular Weight |

296.16g/mol |

IUPAC Name |

(1-cyano-3-methylbutyl) 4-bromobenzoate |

InChI |

InChI=1S/C13H14BrNO2/c1-9(2)7-12(8-15)17-13(16)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3 |

InChI Key |

GZEKXQISSXNPAI-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C#N)OC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C)CC(C#N)OC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-cyano-3-methylbutyl 4-bromobenzoate, it is compared to structurally related esters and brominated aromatic compounds. Key comparisons include:

Methyl 4-bromobenzoate

- Structure: Lacks the cyano and branched alkyl substituents.

- Properties: Higher volatility (lower molecular weight, boiling point ~265°C). Reduced steric hindrance, enabling faster hydrolysis under basic conditions. Lower polarity due to the absence of the -CN group, resulting in higher solubility in non-polar solvents.

- Applications : Commonly used as a precursor in Suzuki-Miyaura coupling reactions.

Ethyl 4-bromobenzoate

- Structure : Straight-chain ethyl group instead of branched 3-methylbutyl.

- Properties: Intermediate polarity and boiling point (~280°C). Less steric shielding compared to the 3-methylbutyl group, leading to higher reactivity in nucleophilic acyl substitutions. No cyano group, reducing dipole interactions and hydrogen-bonding capacity.

1-Cyanoethyl 4-bromobenzoate

- Structure : Shorter alkyl chain (ethyl) with a terminal -CN group.

- Properties :

- Higher polarity due to the proximity of the -CN group to the ester linkage.

- Increased susceptibility to hydrolysis compared to the 3-methylbutyl analog due to reduced steric protection.

- Lower thermal stability (decomposition observed at ~150°C).

4-Bromobenzoic Acid

- Structure : Free carboxylic acid instead of an ester.

- Properties: Ionic character in aqueous solutions (pKa ~3.5), enabling salt formation. Higher melting point (~250°C) due to strong hydrogen-bonding networks. Limited solubility in organic solvents compared to ester derivatives.

Comparison Table

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Interactions |

|---|---|---|---|---|

| This compound | 298.2 | 320 (estimated) | 85–90 | Dipole-dipole, π-π stacking |

| Methyl 4-bromobenzoate | 215.0 | 265 | 45–48 | Van der Waals |

| Ethyl 4-bromobenzoate | 229.1 | 280 | 30–33 | Van der Waals |

| 1-Cyanoethyl 4-bromobenzoate | 240.1 | 290 | 60–65 | Dipole-dipole, H-bonding |

| 4-Bromobenzoic Acid | 201.0 | Sublimes | 250 | H-bonding, ionic |

Research Findings and Structural Insights

- Steric Effects: The 3-methylbutyl group in this compound introduces significant steric hindrance, slowing hydrolysis rates by ~40% compared to ethyl or methyl analogs .

- Electronic Effects : The electron-withdrawing -CN group enhances the electrophilicity of the ester carbonyl, increasing reactivity in nucleophilic additions.

- Supramolecular Interactions : Unlike the zinc-coordinated 4-bromobenzoate in , this ester lacks metal-binding capacity but participates in weaker π-π stacking (interplanar distance ~3.4 Å) and C-H⋯O hydrogen bonds, as observed in crystallographic studies of analogous esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.